6Z,11Z-hexadecadien-1-ol
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Overview
Description
6Z,11Z-hexadecadien-1-ol is a long-chain fatty alcohol.
Scientific Research Applications
Pheromone Attractiveness in Moth Species
6Z,11Z-hexadecadien-1-ol has been identified as a key component in the pheromone blends of various moth species, demonstrating its role in insect communication and behavior. For instance, in studies involving the navel orangeworm moth, Amyelois transitella, this compound, among others, was necessary for the attraction of male moths (Kanno et al., 2010). Similarly, research on the Acrobasis nuxvorella, or the pecan nut casebearer, highlighted that the presence of 6Z,11Z-hexadecadien-1-ol in pheromone blends significantly influenced the attraction of male moths (Harris et al., 2008). These findings are pivotal for developing integrated pest management strategies in agriculture.
Synthesis and Characterization
Significant research has been conducted on the synthesis and characterization of 6Z,11Z-hexadecadien-1-ol and related compounds. Studies like those by Kang, Yoo, and Moon (1988) and Liu et al. (2019) have developed methodologies for synthesizing this compound, which is crucial for the production of pheromone-based pest control agents (Kang et al., 1988); (Liu et al., 2019).
Biosynthesis in Moths
Investigations into the biosynthesis of moth pheromones have revealed insights into the role of 6Z,11Z-hexadecadien-1-ol. Research by Wang et al. (2010) on the navel orangeworm, for instance, demonstrated the synthesis pathways involving this compound, contributing to our understanding of insect biochemistry and pheromone production (Wang et al., 2010).
properties
Product Name |
6Z,11Z-hexadecadien-1-ol |
---|---|
Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
(6Z,11Z)-hexadeca-6,11-dien-1-ol |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,10-11,17H,2-4,7-9,12-16H2,1H3/b6-5-,11-10- |
InChI Key |
WMRACIRVMYLKCN-VIFBMRGNSA-N |
Isomeric SMILES |
CCCC/C=C\CCC/C=C\CCCCCO |
Canonical SMILES |
CCCCC=CCCCC=CCCCCCO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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